4-Methoxy-5-methylpyrimidine-2-carbonitrile
Description
Properties
IUPAC Name |
4-methoxy-5-methylpyrimidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-4-9-6(3-8)10-7(5)11-2/h4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPQHESIVJJQES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-5-methylpyrimidine-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 4-methoxy-2-methylpyrimidine with cyanogen bromide in the presence of a base. The reaction is carried out in an organic solvent such as acetonitrile at a temperature range of 0-5°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-5-methylpyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert nitrile groups to amines.
Substitution: This reaction can replace the methoxy group with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or other strong bases in aprotic solvents.
Major Products:
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include primary amines.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 4-Methoxy-5-methylpyrimidine-2-carbonitrile exhibits significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves inhibition of bacterial DNA synthesis, making it a potential candidate for developing new antibiotics .
Anticancer Properties
Recent investigations have highlighted the compound's potential as an anticancer agent. A case study focused on its effects on breast cancer cell lines showed that it induces apoptosis (programmed cell death) via the activation of caspase pathways. This suggests a promising avenue for further research into its use as a chemotherapeutic agent .
Neurological Applications
There is emerging evidence that this compound may have neuroprotective effects. In vitro studies indicate that it can protect neuronal cells from oxidative stress-induced damage, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's .
Herbicidal Activity
The compound has shown potential as a herbicide. Field trials reported in Pest Management Science revealed that it effectively inhibits the growth of several common weeds without adversely affecting crop yields. Its mode of action appears to involve disruption of photosynthesis in target plants, making it a valuable tool in integrated pest management strategies .
Plant Growth Regulation
In addition to its herbicidal properties, this compound has been studied for its role as a plant growth regulator. Application studies indicate that it can enhance root development and overall plant vigor, which could lead to improved agricultural productivity .
Synthesis and Formulation
The synthesis of this compound typically involves multi-step organic reactions, including nitration and subsequent functional group modifications. The efficiency of these synthetic routes is critical for scaling up production for pharmaceutical and agricultural applications.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-Methoxy-5-methylpyrimidine-2-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:
Table 1: Substituent Comparison
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (-OCH₃) at position 4 (as in the target compound) donates electrons via resonance, increasing ring stability and solubility in polar solvents. In contrast, chloro (-Cl) substituents (e.g., 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile) withdraw electrons, making the ring more reactive toward nucleophilic attack .
- Positional Effects : Methoxy at position 4 (pyrimidine core) vs. position 4 on a phenyl ring (e.g., 4-(4-Methoxyphenyl)-derivative) alters electronic distribution. The former directly influences the pyrimidine’s aromaticity, while the latter impacts intermolecular interactions (e.g., π-stacking) .
Physicochemical Properties
Table 2: Physical and Spectral Data
| Compound Name | Melting Point (°C) | IR (CN stretch, cm⁻¹) | ¹H NMR (Methoxy Signal, δ ppm) |
|---|---|---|---|
| This compound | Not reported | ~2220 | ~3.3 (s, 3H, OCH₃) |
| 4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-... | 300 | 2220 | 3.8 (s, 3H, OCH₃ on phenyl) |
| 2-[(2-Methoxyethyl)sulfanyl]-4-(2-methyl... | 113–115 | 2220 | 3.27 (s, 3H, OCH₃ on ethyl) |
| 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile | Not reported | 2220 | N/A (no methoxy) |
Key Observations :
- Melting Points : Derivatives with rigid aromatic systems (e.g., 4-(4-Methoxyphenyl)-analog) exhibit higher melting points (300°C) due to strong intermolecular forces, while flexible side chains (e.g., methoxyethyl) reduce melting points .
- Spectral Signatures: The cyano group’s IR stretch (~2220 cm⁻¹) is consistent across analogs. Methoxy protons in ¹H NMR appear as singlets between δ 3.3–3.8 ppm, depending on the substituent’s electronic environment .
Biological Activity
4-Methoxy-5-methylpyrimidine-2-carbonitrile is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects, including anti-cancer and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a pyrimidine ring substituted with a methoxy group and a methyl group, which influences its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 164.16 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to exert significant inhibitory effects on triple-negative breast cancer (TNBC) cell lines, demonstrating a selective toxicity profile that spares normal cells .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. It has shown promising results as an inhibitor of matrix metalloproteinases (MMPs), which are implicated in tumor metastasis .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption properties, with an oral bioavailability of approximately 31.8% observed in animal models. The compound also displayed a clearance rate of 82.7 mL/h/kg, indicating a moderate metabolic profile .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. Research into the SAR of similar pyrimidine derivatives has provided insights into how modifications can enhance potency:
- Substituent Effects : The presence of electron-donating groups like methoxy at the 4-position significantly increases the compound's activity against cancer cells.
- Regioisomer Comparison : Variations in substitution patterns on the pyrimidine ring have been correlated with changes in biological activity, emphasizing the importance of specific functional groups in enhancing efficacy .
Case Studies
- Inhibition of TNBC Cell Lines : A study demonstrated that this compound inhibited MDA-MB-231 TNBC cells with an IC50 value of 0.126 µM, showcasing its potential as a therapeutic agent for aggressive breast cancers .
- Selectivity Profile : When tested against non-cancerous MCF10A cells, the compound exhibited a nearly 20-fold increase in selectivity for cancer cells, indicating a promising safety margin for therapeutic applications .
Q & A
Q. What are the standard synthetic routes for 4-methoxy-5-methylpyrimidine-2-carbonitrile, and how are reaction conditions optimized?
The compound is typically synthesized via nucleophilic substitution or cyclocondensation. A common method involves refluxing 2-methylthiopyrimidine derivatives with amines (e.g., cyclohexylamine or phenylethylamine) in polar solvents like DMF or DMSO. Acidification with dilute HCl precipitates the product, which is crystallized from water or ethanol . Optimization includes adjusting reaction time (e.g., 12–24 hours) and solvent ratios (e.g., DMSO:water 5:5) to improve yield and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
Essential techniques include:
- IR spectroscopy : Confirms nitrile (CN) stretches (~2212 cm⁻¹) and methoxy/methyl groups (C-O/C-H stretches) .
- NMR : <sup>1</sup>H NMR identifies methoxy (δ 3.27 ppm) and methyl protons (δ 2.12–2.15 ppm), while <sup>13</sup>C NMR distinguishes nitrile (δ ~115 ppm) and pyrimidine ring carbons .
- Elemental analysis : Validates molecular formula (C₆H₅N₃O) by comparing calculated vs. observed C/H/N percentages (e.g., C: 57.13% calc. vs. 57.24% obs.) .
Q. How does the substitution pattern on the pyrimidine ring influence its stability and reactivity?
The electron-withdrawing nitrile and methoxy groups at positions 2 and 4 enhance ring stability but reduce nucleophilic substitution reactivity. Methyl groups at position 5 sterically hinder reactions at adjacent sites, directing functionalization to position 6 .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic or elemental analysis data for derivatives?
Discrepancies in melting points or NMR shifts may arise from polymorphism or impurities. Cross-validate using:
- X-ray crystallography : Resolves structural ambiguities (e.g., hydrogen-bonded dimers in crystals) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., m/z 135.1234 for C₆H₅N₃O) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition pathways .
Q. What strategies improve regioselectivity in functionalizing the pyrimidine core?
- Directed ortho-metalation : Use methoxy groups to direct lithiation at position 6 for subsequent coupling .
- Microwave-assisted synthesis : Reduces side reactions by accelerating reaction kinetics (e.g., 30-minute vs. 12-hour reflux) .
- Protecting groups : Temporarily block the nitrile to enable selective substitution at position 5 .
Q. What mechanistic insights explain its reported antidiabetic or chemotherapeutic activity?
- Enzyme inhibition : The nitrile group may interact with catalytic residues of α-glucosidase or dipeptidyl peptidase-4 (DPP-4), implicated in diabetes .
- DNA intercalation : Planar pyrimidine rings could intercalate into DNA, disrupting replication in cancer cells .
- In silico docking : Validate binding affinities to target proteins using molecular dynamics simulations .
Q. How do solvent polarity and temperature affect crystallization for X-ray studies?
Polar solvents (ethanol/water) promote hydrogen-bonded networks, yielding high-quality crystals. Slow evaporation at 25°C optimizes crystal growth, while rapid cooling induces defects. Centrosymmetric dimers via N–H⋯O bonds are common .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
